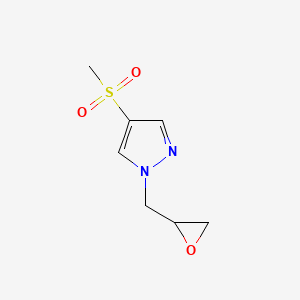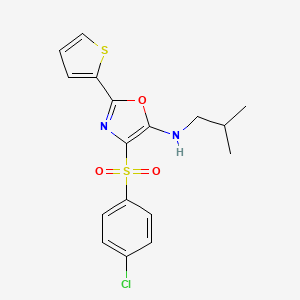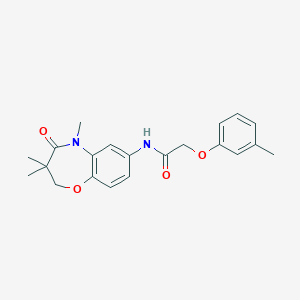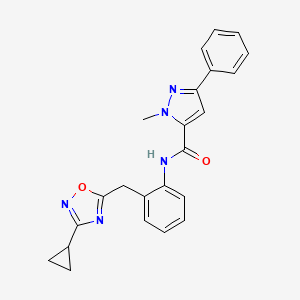
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol This compound features a pyrazole ring substituted with a methylsulfonyl group and an oxirane (epoxide) ring
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing a range of cellular processes .
Mode of Action
It has been observed that similar compounds exhibit a self-curing characteristic in the presence of certain catalysts . This suggests that the compound may interact with its targets through a reaction of active ester and epoxide moieties .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Vorbereitungsmethoden
The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s epoxide ring makes it a potential candidate for studying enzyme-catalyzed epoxide ring-opening reactions, which are important in biochemistry.
Vergleich Mit ähnlichen Verbindungen
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:
4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.
4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:
Eigenschaften
IUPAC Name |
4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDETOCEAVRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
![(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2914367.png)


![N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2914374.png)
![4-[butyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2914375.png)


![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)


